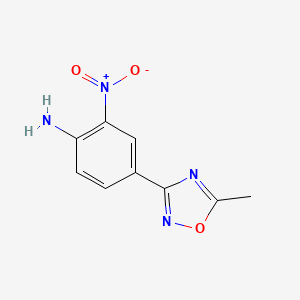
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the oxadiazole ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar high-temperature reactions with appropriate starting materials. The scalability of these reactions would depend on the availability of the starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-aminoaniline .
Wissenschaftliche Forschungsanwendungen
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals due to its bioactive properties.
Agriculture: The compound and its derivatives have shown potential as pesticides and herbicides.
Material Science: It is used in the development of high-energy materials and explosives due to its stability and energy release properties.
Wirkmechanismus
The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a nitro group.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is unique due to its combination of the oxadiazole ring and the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
92453-48-0 |
|---|---|
Molekularformel |
C9H8N4O3 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline |
InChI |
InChI=1S/C9H8N4O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,10H2,1H3 |
InChI-Schlüssel |
PXZKWWNPITYMGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





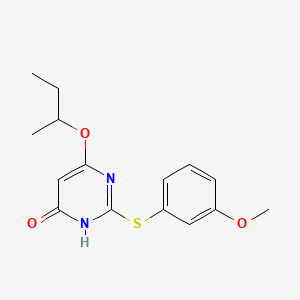
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
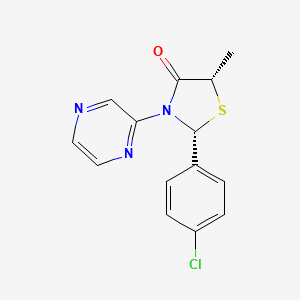
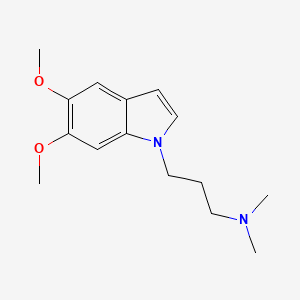

![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
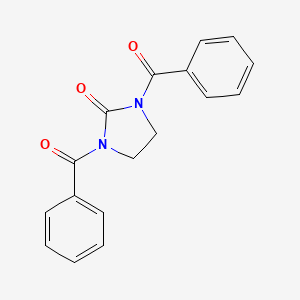
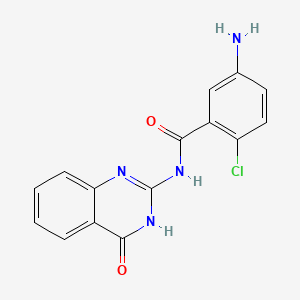
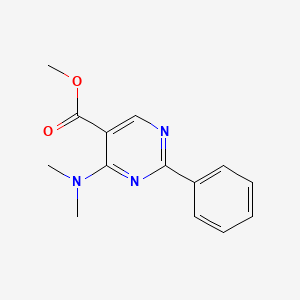

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
